molecular formula C18H20N2O4 B2916920 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea CAS No. 1396885-36-1

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea

Cat. No.: B2916920
CAS No.: 1396885-36-1
M. Wt: 328.368
InChI Key: OGNKUVCKVZLYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a synthetic urea derivative designed for research applications. Urea-based compounds are recognized as essential structural motifs in a wide array of biologically significant compounds and pharmaceuticals . The structure of this compound incorporates a benzodioxole ring system, a scaffold present in compounds investigated for various biological activities, including modulation of physiological receptors . The integration of the o-tolyl group and a hydroxypropyl linker offers a unique, unsymmetrical urea configuration, making it a candidate for exploration in medicinal chemistry and drug discovery programs. This compound is intended for research purposes only, providing scientists with a valuable building block for developing enzyme inhibitors, studying receptor interactions, or creating novel therapeutic agents. Researchers can utilize it in the synthesis of more complex molecules or for probing structure-activity relationships (SAR). Its potential applications extend to agrochemical and materials science research, where urea derivatives are also widely utilized. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-5-3-4-6-14(12)20-17(21)19-10-18(2,22)13-7-8-15-16(9-13)24-11-23-15/h3-9,22H,10-11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNKUVCKVZLYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound exhibits significant potential for various biological activities due to its unique chemical structure, which includes a benzo[d][1,3]dioxole moiety and hydroxypropyl groups. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O5C_{18}H_{20}N_{2}O_{5}, with a molecular weight of approximately 344.37 g/mol. The compound's structure can be represented as follows:

Structure C18H20N2O5\text{Structure }\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{5}

This compound features:

  • A benzo[d][1,3]dioxole ring, which is known for enhancing interactions with biological targets.
  • A hydroxypropyl group that can participate in hydrogen bonding.
  • An o-tolyl group that may contribute to the lipophilicity and biological activity of the compound.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing benzo[d][1,3]dioxole have been shown to inhibit cancer cell proliferation in various in vitro studies. A study on related compounds demonstrated significant antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets in proteins.
  • The hydroxypropyl group enhances the compound's solubility and interaction with biological membranes.
  • The overall structure allows for modulation of enzyme activities and receptor interactions, potentially leading to therapeutic effects.

Case Studies

Several studies have explored the biological implications of compounds structurally similar to this compound:

  • Study on Urea Derivatives : Research on urea derivatives indicated that modifications in the aromatic rings could significantly enhance their anticancer activity. Compounds with electron-donating groups showed improved potency against various cancer cell lines .
  • Antimicrobial Activity : A subset of studies reported that related compounds exhibited antimicrobial effects against both bacterial and fungal strains. The presence of the benzo[d][1,3]dioxole structure was crucial for this activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line TestedIC50 (µM)
This compoundAnticancerMDA-MB-23112
4,6-disubstituted UBTsAntimicrobialE. coli25
2-thiouracil derivativesAntiproliferativeSK-Hep-115

Comparison with Similar Compounds

Comparison with Structural Analogs

This section evaluates the compound against structurally related molecules, focusing on substituent effects, synthetic yields, and physicochemical properties.

Substituted Urea Derivatives

a) 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396799-02-2)
  • Structure : Differs by substitution of the o-tolyl group with a 2-(trifluoromethyl)phenyl group.
  • Molecular Weight : 382.3 g/mol (vs. ~356.4 g/mol for the o-tolyl analog, estimated).
  • The o-tolyl group offers a balance of moderate hydrophobicity and steric hindrance, which may favor target selectivity .
b) 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea (CAS 1448054-84-9)
  • Structure : Replaces benzo[d][1,3]dioxole with benzofuran and incorporates a difluorophenyl group.
  • Key Differences : The benzofuran moiety lacks the methylenedioxy bridge, reducing electron density. Fluorine atoms on the phenyl ring enhance electronegativity and may improve blood-brain barrier penetration compared to the o-tolyl group .

Non-Urea Analogs with Benzo[d][1,3]dioxole Moieties

a) 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Coumarin Derivative, 32% yield)
  • Structure : Coumarin core with a benzo[d][1,3]dioxole substituent.
  • Key Differences: The coumarin scaffold introduces a rigid planar structure, favoring π-π stacking interactions. The lower synthetic yield (32% vs. 58% for urea derivatives in ) suggests higher reactivity challenges in coumarin synthesis .
b) Solid Forms of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)...) Benzoic Acid (Patent US 2008/085456)
  • Structure : Difluorinated benzo[d][1,3]dioxole attached to a cyclopropane-carboxamide-pyridine-benzoic acid core.
  • Key Differences : Fluorination increases metabolic stability and bioavailability. The carboxylic acid group enhances solubility but may limit membrane permeability compared to urea derivatives .

Research Findings and Implications

  • Substituent Effects : The o-tolyl group in the target compound provides a strategic compromise between steric bulk and lipophilicity, avoiding the extreme hydrophobicity of trifluoromethyl groups or the polarity of carboxylic acids.
  • Synthetic Accessibility : Urea derivatives generally exhibit higher yields (e.g., 58% in ) compared to coumarin analogs, likely due to milder reaction conditions for urea bond formation .
  • Biological Relevance : The benzo[d][1,3]dioxole moiety is a conserved feature across analogs, suggesting its critical role in target engagement, possibly through interactions with aromatic residues in enzymes or receptors .

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